molecular formula C20H29N3O4S B3410617 N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898407-01-7

N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B3410617
CAS RN: 898407-01-7
M. Wt: 407.5 g/mol
InChI Key: OOUPRSHDVNAPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the biomedical field.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves the inhibition of a specific enzyme. This enzyme is involved in various physiological processes, including inflammation and cell proliferation. By inhibiting this enzyme, N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the targeted enzyme, which can result in decreased inflammation and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide in lab experiments is its potency. It is a highly effective inhibitor of the targeted enzyme, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide. One potential direction is the development of more potent and selective inhibitors of the targeted enzyme. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production.

Scientific Research Applications

N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in the biomedical field. It has been shown to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. For example, it has been shown to have anti-inflammatory properties and has been proposed as a potential treatment for inflammatory bowel disease. Additionally, it has been shown to have antitumor activity and has been proposed as a potential treatment for various types of cancer.

properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-4-11-21-19(24)20(25)22-12-10-17-7-5-6-13-23(17)28(26,27)18-14-15(2)8-9-16(18)3/h4,8-9,14,17H,1,5-7,10-13H2,2-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUPRSHDVNAPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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N1-allyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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